molecular formula C15H14O4 B1266072 3-Benzyloxy-4-methoxybenzoic acid CAS No. 58452-00-9

3-Benzyloxy-4-methoxybenzoic acid

Cat. No.: B1266072
CAS No.: 58452-00-9
M. Wt: 258.27 g/mol
InChI Key: YPDXIGBSOBESNI-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . While this does not directly apply to 3-Benzyloxy-4-methoxybenzoic acid, similar precautions should be taken when handling this compound.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo reactions via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-Benzyloxy-4-methoxybenzoic acid may interact with its targets through a similar mechanism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-4-methoxybenzoic acid typically involves multi-step reactions. One common method includes the use of benzoic acid derivatives and appropriate reagents to introduce the benzyloxy and methoxy groups. For example, the reaction may involve the use of sodium hydroxide (NaOH) and magnesium in diethyl ether, followed by treatment with carbon dioxide (CO2) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-3-methoxybenzoic acid
  • 3-Allyl-4-methoxybenzoic acid
  • 4-BUTOXY-3-METHOXYBENZOIC ACID
  • 4- (ISOPENTYLOXY)-3-METHOXYBENZOIC ACID
  • 4- (CYCLOPENTYLOXY)-3-METHOXYBENZOIC ACID
  • 4-Methoxybenzoic acid
  • 4-Amino-3-methoxybenzoic acid
  • 4-Ethoxybenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 3-Methoxybenzoic acid

Uniqueness

3-Benzyloxy-4-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups on the benzoic acid core. This structural feature imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-methoxy-3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXIGBSOBESNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207151
Record name 3-Benzyloxy-p-anisic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58452-00-9
Record name 3-Benzyloxy-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58452-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxy-p-anisic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyloxy-p-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyloxy-p-anisic acid
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Synthesis routes and methods I

Procedure details

A 25 g quantity of the methyl 3-benzyloxy-4-methoxybenzoate obtained in Reference Example 2 was dissolved in 100 ml of acetonitrile, and a solution of 11 g of sodium hydroxide in 100 ml of water was added. The mixture was stirred with heating at 40° C. for 5 hours. The reaction mixture was cooled with ice, and concentrated hydrochloric acid was added to give a pH of about 3. The precipitated crystals were collected by filtration and dried under reduced pressure to give 22.1 g of white crystalline 3-benzyloxy-4-methoxybenzoic acid.
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Synthesis routes and methods II

Procedure details

A solution of potassium permanganate (24.81 g, 0.157 moles) in water (0.1 l) was added under stirring with a solution of tetrabutylammonium bromide (50.61 g, 0.157 moles) in water (0.2 l). The formed solid was separated by filtration, washed with water, squeezed, then dissolved in pyridine (0.3 l). The solution was dropped into a solution of 3-benzyloxy-4-methoxy benzaldehyde (38.2 g, 0.157 moles) in pyridine (0.15 l) in water bath. After 3 hours the reaction mixture was brought to acidic pH by 1N HCl, the solid was filtered off and the mother liquor extracted more times in methylene chloride. The organic phases were anhydrified and concentrated to dryness and the residue taken up with 1N NaOH and washed with ethyl ether. The aqueous solution was acidified and extracted twice with methylene chloride, brought to dryness, discoloured with TONSIL® and concentrated to small volume. The resulting precipitate was filtered to give 35.869 g of the title product (yield: 88%)
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24.81 g
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Yield
88%

Synthesis routes and methods III

Procedure details

A solution of KMnO4 (24.81 g, 0.157 mole) in water (100 ml) was added under stirring with a solution of tetrabutylammonium bromide (50.61 g, 0.157 mole) in water (200 ml), diluting with further water (200 ml). The solid was separated by filtration, squeezed and dissolved in pyridine (300 ml). The solution was dropped into a solution of 3-benzyloxy-4-methoxy-benzaldehyde (38.2 g, 0.157 mole), prepared as described in example 52, in pyridine (150 ml) in water bath. After 3 hours the mixture was brought to acidic pH with 1N HCl, the solid was filtered off and the mother liquors were extracted more times with CH2Cl2. The organic phase was anhydrified, concentrated and the residue taken up in 1N NaOH and washed with ethyl ether. The aqueous solution was acidified and extracted twice with CH2Cl2, brought to dryness, discoloured with TONSIL® and concentrated to small volume. The precipitate was filtered to give 35.869 g of the title compound (yield: 88%).
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Quantity
24.81 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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38.2 g
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200 mL
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200 mL
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150 mL
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Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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